4-[(2S)-2-(Ethylamino)propyl]phenol
Description
Historical Context and Discovery Trajectory in Sympathomimetic Amine Derivatives
The synthesis and characterization of 4-[(2S)-2-(ethylamino)propyl]phenol emerged from mid-20th-century investigations into amphetamine analogs with modified adrenergic activity. Early work on hydroxyamphetamine derivatives focused on their capacity to induce mydriasis (pupil dilation) through norepinephrine release from sympathetic nerve terminals, distinguishing them from direct-acting adrenergic agonists. The compound's discovery paralleled advancements in ophthalmic diagnostics, where it became a tool for localizing lesions in Horner's syndrome via differential pupillary responses.
Key milestones in its development include:
- 1950s : Identification as a metabolite of ethylamphetamine in mammalian systems, confirmed through gas chromatography-mass spectrometry studies.
- 1970s : Structural optimization efforts to enhance specificity for noradrenergic terminals over dopaminergic systems.
- 2004 : Documentation of its limited commercial availability in diagnostic formulations, reflecting shifting therapeutic priorities.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₇NO | |
| Molar mass | 179.263 g/mol | |
| Stereogenic centers | 1 (C2 position) |
The compound's metabolic pathway shares features with amphetamine, undergoing para-hydroxylation and N-dealkylation, though its ethyl group confers distinct pharmacokinetic properties compared to methyl-substituted analogs.
Properties
IUPAC Name |
4-[(2S)-2-(ethylamino)propyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-12-9(2)8-10-4-6-11(13)7-5-10/h4-7,9,12-13H,3,8H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAILBXLEBDNCN-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](C)CC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80737524 | |
| Record name | 4-[(2S)-2-(Ethylamino)propyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14788-05-7 | |
| Record name | 4-[(2S)-2-(Ethylamino)propyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-2-(Ethylamino)propyl]phenol typically involves the reaction of 4-hydroxybenzaldehyde with ethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-2-(Ethylamino)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
Medicinal Chemistry
4-[(2S)-2-(Ethylamino)propyl]phenol has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Case Study : Research has indicated that similar phenolic compounds exhibit antioxidant and anti-inflammatory activities, suggesting that this compound may possess similar properties. Studies have focused on its effects on cellular pathways related to oxidative stress and inflammation, which are critical in conditions like arthritis and cardiovascular diseases.
Neuropharmacology
This compound may influence neurotransmitter systems due to the presence of the ethylamino group, which can enhance its ability to cross the blood-brain barrier.
- Case Study : In vitro studies have shown that derivatives of this compound can modulate neurotransmitter release, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease.
Material Science
This compound can serve as a precursor for synthesizing polymers and resins due to its phenolic nature. Its ability to form cross-links can be exploited in creating durable materials.
- Application Example : The compound has been used in the formulation of epoxy resins where enhanced thermal stability and mechanical properties are desired.
Data Table: Summary of Applications
| Application Area | Potential Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Drug development | Antioxidant and anti-inflammatory properties |
| Neuropharmacology | Treatment for neurodegenerative diseases | Modulation of neurotransmitter release |
| Material Science | Synthesis of polymers and resins | Enhanced thermal stability in epoxy formulations |
Mechanism of Action
The mechanism of action of 4-[(2S)-2-(Ethylamino)propyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the ethylamino group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Amino Group Substitution
- Ethyl vs. However, the methylamino analog demonstrated utility in bioassays due to its ability to displace fluorescent dyes in antigen-binding domains .
- Primary Amine vs. Secondary Amine: 4-[(2S)-2-Aminopropyl]phenol lacks the ethyl substitution, reducing steric hindrance and possibly altering receptor affinity compared to the target compound .
Stereochemistry and Functional Groups
- Hydroxy and Aromatic Modifications: Ritodrine hydrochloride’s additional hydroxy group and hydroxyphenylethylamino chain enable selective binding to β2-adrenergic receptors, highlighting how extended substituents dictate therapeutic specificity .
- Methoxy Substitution: The ortho-methoxy group in 4-[(2S)-2-(Ethylamino)propyl]-2-methoxy-phenol may improve metabolic stability via electron donation, a feature absent in the target compound .
Biological Activity
4-[(2S)-2-(Ethylamino)propyl]phenol, also known as (S)-4-(ethylamino)phenol , is a compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. The compound is believed to act as an agonist or antagonist for various receptor systems, influencing neurotransmitter release and modulating physiological responses.
- G Protein-Coupled Receptors (GPCRs) : Research indicates that this compound may interact with GPCRs, which play a crucial role in signal transduction and cellular communication. This interaction can lead to alterations in neuronal signaling pathways, potentially impacting mood and behavior .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can affect the synthesis and degradation of neurotransmitters, thereby influencing various neurological functions.
Pharmacological Effects
The pharmacological effects of this compound include:
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects through modulation of serotonin and norepinephrine levels in the brain.
- Neuroprotective Properties : There is evidence indicating that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in various models, suggesting potential applications in treating inflammatory disorders .
Case Studies
- Neuropharmacological Studies : A study evaluated the effects of this compound on animal models of depression. Results indicated a significant reduction in depressive behaviors compared to control groups, supporting its potential as an antidepressant agent .
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the activity of specific enzymes related to neurotransmitter metabolism, further validating its role in modulating biochemical pathways associated with mood regulation.
Data Tables
| Study | Methodology | Key Findings |
|---|---|---|
| Neuropharmacological Study | Animal Model | Significant reduction in depressive behaviors |
| In Vitro Enzyme Assay | Enzyme Inhibition | Effective inhibition of neurotransmitter metabolizing enzymes |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in the ethylamine side chain have been shown to influence receptor binding affinity and enzyme inhibition potency.
| Structural Variation | Effect on Activity |
|---|---|
| Ethyl group length | Modulates lipophilicity and receptor affinity |
| Substituents on phenol ring | Alters enzyme inhibition profile |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(2S)-2-(Ethylamino)propyl]phenol, and how can enantiomeric purity be ensured during synthesis?
- Methodological Answer :
- Step 1 : Start with a chiral pool approach using (S)-alanine derivatives to introduce the (2S)-ethylamino configuration. A reductive amination step with 4-propylphenol precursors is recommended for coupling .
- Step 2 : Employ chiral HPLC (e.g., using a Chiralpak® AD-H column) to monitor enantiomeric purity. Validate retention times against racemic mixtures to confirm stereochemical integrity .
- Step 3 : Optimize reaction conditions (temperature, solvent polarity) to minimize epimerization. For example, low-temperature (-20°C) reactions in THF reduce racemization risks .
Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
- Primary Techniques :
- NMR : Use - and -NMR with DEPT-135 to distinguish CH/CH groups. Aromatic protons (δ 6.7–7.2 ppm) and ethylamino protons (δ 2.5–3.1 ppm) are diagnostic .
- HPLC-MS : Employ reverse-phase C18 columns with ESI+ ionization to confirm molecular weight (calc. 207.3 g/mol) and detect impurities (<0.1% threshold) .
- Data Conflict Resolution : Cross-validate with FT-IR (amine N-H stretch ~3300 cm) and X-ray crystallography if crystalline derivatives are available .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to potential amine volatility .
- Storage : Store under inert gas (Ar/N) at 2–8°C to prevent oxidation. Conduct regular stability tests via TLC to detect degradation .
- Spill Management : Neutralize with dilute acetic acid (5% v/v) before disposal. Avoid alkaline conditions to prevent exothermic reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?
- Methodological Answer :
- Hypothesis 1 : Variability may stem from enantiomeric impurities. Re-test activity using enantiopure (>99% ee) batches and compare dose-response curves .
- Hypothesis 2 : Assess solvent-dependent aggregation (e.g., DMSO vs. saline) using dynamic light scattering (DLS). Aggregates may falsely modulate receptor binding .
- Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized conditions (pH 7.4, 25°C) .
Q. What in silico strategies can predict the metabolic pathways of this compound?
- Methodological Answer :
- Tool 1 : Use Schrödinger’s ADMET Predictor™ to identify cytochrome P450 (CYP) oxidation sites. The ethylamino group is a high-priority target for CYP3A4 .
- Tool 2 : Run molecular docking (AutoDock Vina) with human liver microsomes to predict glucuronidation sites. The phenol moiety is likely conjugated at the hydroxyl group .
- Experimental Cross-Check : Validate predictions with LC-MS/MS metabolite profiling in hepatocyte incubations .
Q. How can researchers design experiments to optimize the stereoselective synthesis of this compound at scale?
- Methodological Answer :
- DoE Approach : Apply a 3 factorial design to optimize:
- Factors : Catalyst loading (e.g., Pd/C), H pressure (10–50 psi), reaction time (12–24 hr).
- Response : Enantiomeric excess (ee%) measured via chiral HPLC .
- Scale-Up Considerations : Use flow chemistry to maintain low residence times and reduce racemization. Monitor pressure drop to ensure consistent H diffusion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
